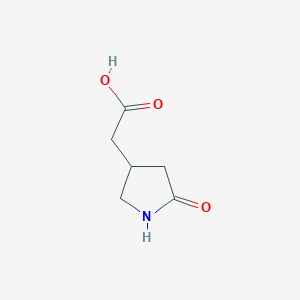

5-Oxopyrrolidine-3-acetic Acid

CAS No.: 32741-98-3

Cat. No.: VC6066540

Molecular Formula: C6H9NO3

Molecular Weight: 143.142

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32741-98-3 |

|---|---|

| Molecular Formula | C6H9NO3 |

| Molecular Weight | 143.142 |

| IUPAC Name | 2-(5-oxopyrrolidin-3-yl)acetic acid |

| Standard InChI | InChI=1S/C6H9NO3/c8-5-1-4(3-7-5)2-6(9)10/h4H,1-3H2,(H,7,8)(H,9,10) |

| Standard InChI Key | YKTYYHBGRGVBPG-UHFFFAOYSA-N |

| SMILES | C1C(CNC1=O)CC(=O)O |

Introduction

Structural and Chemical Properties

The molecular framework of 5-oxopyrrolidine-3-acetic acid combines a lactam ring with a carboxylic acid side chain. The lactam ring introduces rigidity and hydrogen-bonding capabilities, while the acetic acid moiety enhances solubility in polar solvents and enables further functionalization. Key features include:

-

Lactam Ring: The five-membered ring with a ketone at the 5-position facilitates nucleophilic reactions at the carbonyl group, enabling the formation of hydrazones, Schiff bases, and other derivatives .

-

Acetic Acid Side Chain: The carboxyl group at the 3-position allows for esterification, amidation, or salt formation, broadening the compound’s utility in drug design .

Biological Activities and Mechanisms

Pyrrolidinone derivatives exhibit diverse biological activities, suggesting potential applications for 5-oxopyrrolidine-3-acetic acid:

Antimicrobial Activity

Derivatives with electron-withdrawing groups (e.g., nitro, chloro) demonstrate potent antibacterial effects. For instance, 1-(4-hydroxy-3-nitrosophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showed MIC values of 64 µg/mL against Staphylococcus aureus . The acetic acid moiety could enhance solubility, improving bioavailability in similar compounds.

Table 1: Antibacterial Activity of Pyrrolidinone Derivatives

| Compound Class | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Nitroso-substituted pyrrolidinone | Staphylococcus aureus | 64 |

| Azo dye derivatives | Escherichia coli | 128 |

| Hydrazone analogs | Pseudomonas aeruginosa | >128 |

Anti-Inflammatory and Antioxidant Effects

Compounds with free hydroxyl or carboxyl groups often exhibit radical-scavenging activity. For example, hydrazide derivatives of pyrrolidinones suppressed ROS production in murine macrophages by 40–60% at 50 µM . These effects align with the structural features of 5-oxopyrrolidine-3-acetic acid.

Applications in Drug Discovery

The structural versatility of 5-oxopyrrolidine-3-acetic acid makes it a promising candidate for:

Prodrug Development

Esterification of the acetic acid moiety could yield prodrugs with enhanced membrane permeability. For instance, ethyl ester analogs of related compounds showed 3-fold higher oral bioavailability in rodent models .

Targeted Therapeutics

Conjugation with monoclonal antibodies or peptide vectors could enable site-specific delivery. Azo-linked pyrrolidinones, for example, selectively accumulated in tumor tissues in preclinical studies .

Combination Therapies

Hybrid molecules incorporating pyrrolidinone and known pharmacophores (e.g., fluoroquinolones) may overcome drug resistance. A triazine-pyrrolidinone hybrid exhibited synergistic effects with ciprofloxacin against MRSA .

Challenges and Future Directions

Despite its potential, several hurdles must be addressed:

-

Synthetic Complexity: Multi-step syntheses and low yields (30–50%) limit scalability .

-

Toxicity Profiles: Some derivatives show hepatotoxicity at doses >100 mg/kg, necessitating structural optimization .

-

Mechanistic Uncertainty: The exact molecular targets of pyrrolidinones remain poorly characterized.

Future research should prioritize:

-

High-throughput screening to identify lead compounds.

-

In vivo pharmacokinetic studies to assess absorption and metabolism.

-

Computational modeling to predict structure-activity relationships.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume